molecular formula C11H14N4O3 B559651 2'-Deoxytubercidin CAS No. 60129-59-1

2'-Deoxytubercidin

Cat. No. B559651
CAS RN: 60129-59-1
M. Wt: 250.25 g/mol
InChI Key: NIJSNUNKSPLDTO-DJLDLDEBSA-N
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Description

2’-Deoxytubercidin is an N-glycosylpyrrolopyrimidine, a type of deoxyribonucleoside . It is a tubercidin in which the hydroxy group at position 2 of the ribose moiety has been replaced by a hydrogen .


Synthesis Analysis

The synthesis of 2’-deoxytubercidin involves a novel direct stereospecific sodium salt glycosylation procedure . This process involves the reaction of 3,5-di-O-(p-tolyl)-α-d-pentafuranosylchloride and 5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethyliden)-α-d-ribofuranosylchloride with the halopurine under Michael conditions .


Molecular Structure Analysis

The 2’-Deoxytubercidin molecule contains a total of 34 bond(s). There are 20 non-H bond(s), 10 multiple bond(s), 2 rotatable bond(s), 10 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 primary amine(s) (aromatic), 2 hydroxyl group(s), 1 primary alcohol(s), 1 secondary alcohol(s), 1 ether(s) .


Chemical Reactions Analysis

N-glycosides are generated when a sugar component is attached to an aglycon, through a nitrogen atom, establishing as a result a C–N–C linkage. Nucleosides are among the most relevant N-glycosides since they are essential components of DNA, RNA, cofactors, and a variety of antiviral and antineoplastic drugs .

Scientific Research Applications

  • Mismatch Discrimination in DNA Duplexes : 2'-Deoxytubercidin and its derivatives have been synthesized and used to study pH-dependent mismatch discrimination in oligonucleotide duplexes. These studies reveal how 7-halogenated and 7-deazaadenine nucleosides influence DNA stability and base pairing, especially in response to pH changes, which is crucial for understanding DNA replication and mutation processes (Peng, Li, & Seela, 2006).

  • Antitumor Activity : Various 2'-deoxytubercidin derivatives have shown significant activity against tumor cell lines. This includes 7-iodo-2'-deoxytubercidin, which stands out for its effectiveness against several tumor types. These findings suggest potential applications in cancer therapy (Seela, Zulauf, & Chen, 2000).

  • Renal Transport Studies : Research has explored the renal handling of 2'-deoxytubercidin in mice, providing insights into the secretion and reabsorption of purine nucleosides and their analogs in the kidneys. This has implications for understanding drug excretion and toxicity (Kuttesch, Robins, & Nelson, 1982).

  • DNA Enzyme Interaction Studies : Studies involving oligonucleotides containing 2'-deoxytubercidin have been conducted to understand its impact on DNA cleavage by enzymes like EcoRI. These findings are significant for biotechnology and genetic engineering (Seela & Kehne, 1987).

  • Furanoside-Pyranoside Isomerization : Research on 2'-deoxytubercidin has also covered its isomerization under acidic conditions, contributing to our understanding of nucleoside chemistry, particularly regarding the stability and reactivity of nucleoside structures (Seela, Menkhoff, & Behrendt, 1986).

  • Solid-State Structure Analysis : The structure of 7-iodo-2'-deoxytubercidin in solid state and in solution has been analyzed, providing insights into the structural aspects of nucleosides which are essential for designing drugs and understanding their interactions at the molecular level (Seela, Zulauf, Rosemeyer, & Reuter, 1996).

properties

IUPAC Name

(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13,14)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJSNUNKSPLDTO-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxytubercidin

CAS RN

60129-59-1
Record name 7-Deaza-2′-deoxyadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60129-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxytubercidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060129591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
287
Citations
Z Kazimierczuk, HB Cottam, GR Revankar… - Journal of the …, 1984 - ACS Publications
… 2'Deoxytubercidin (6) was also prepared in good yield by the direct glycosylation of the … to 2'-deoxytubercidin (6), which in all cases was found to be identical with 2'-deoxytubercidin …
Number of citations: 476 pubs.acs.org
F Seela, H Thomas - Helvetica chimica acta, 1994 - Wiley Online Library
… Compound 7c was prepared earlier by direct bromination of 2’-deoxytubercidin (7a) with NBS in low yield (1 1 %); as by-product, the internal ether of 4-amino-5-bromo-7-(2-deoxy$? -D-…
Number of citations: 31 onlinelibrary.wiley.com
F Seela, A Kehne - Biochemistry, 1987 - ACS Publications
… data with octamers of type 3 containing 2/-deoxytubercidin (la), which might even show … nm—of the dodecamers 12-16 containing 2'-deoxytubercidin (la) instead of 2'-deoxyadenosine at …
Number of citations: 92 pubs.acs.org
SA Brinkley, A Lewis, WJ Critz, LL Witt… - Biochemistry, 1978 - ACS Publications
… Tubercidin triphosphate has been reduced to 2'-deoxytubercidin S'-triphosphate (dTuTP) enzymatically in thepresence of the ribonucleotide reductase from Lactobacillus leichmannii …
Number of citations: 18 pubs.acs.org
F Seela, M Zulauf - Synthesis, 1996 - thieme-connect.com
… aqueous ammonia in an autoclave furnishing crystalline 7-iodo-2’-deoxytubercidin (2 d). … their long HPLC-retention time compared to that of 2’-deoxytubercidin. Also the pKa-values are …
Number of citations: 63 www.thieme-connect.com
X Peng, H Li, F Seela - Nucleic acids research, 2006 - academic.oup.com
Oligonucleotides incorporating 2′-deoxytubercidin (1a), its 2-amino derivative 2a and related 2-, or 7-substituted analogs (1d, 2b–d, 3 and 4) are synthesized. For this purpose, a …
Number of citations: 36 academic.oup.com
F Seela, E Schweinberger, K Xu, VR Sirivolu… - Tetrahedron, 2007 - Elsevier
… (a), 20(b), 24, 24(a), 24(b) The reaction of 7-deaza-2′-deoxyadenosine (5a) 27 with chloroacetaldehyde (18 h, 30 C) is now undertaken furnishing 1,N 6 -etheno-2′-deoxytubercidin (…
Number of citations: 39 www.sciencedirect.com
JF Kuttesch Jr, MJ Robins, JA Nelson - Biochemical Pharmacology, 1982 - Elsevier
… ; 2'-deoxytubercidin], is not significantly metabolized by mammalian tissues. In mice, the renal plasma clearance of 2'-deoxytubercidin … concentratively accumulated 2'-deoxytubercidin by …
Number of citations: 34 www.sciencedirect.com
F Seela, X Peng, H Eickmeier… - … Section C: Crystal …, 2006 - scripts.iucr.org
… Amino-2′-deoxytubercidin was found to generate a stable … of 2-amino-2′-deoxytubercidin protonated in neutral or … than 2-amino-2′-deoxytubercidin and also enhances the stability …
Number of citations: 2 scripts.iucr.org
F Seela, M Zulauf, H Rosemeyer… - Journal of the Chemical …, 1996 - pubs.rsc.org
… The crystal structure of 7-iodo-2'-deoxytubercidin 2 has been determined and was compared with those of 2'-deoxytubercidin 3 and 2'-deoxyadenosine 4. The bulky 7-iOdO substituent …
Number of citations: 25 pubs.rsc.org

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